Product packaging for (4-Propylphenyl)methanesulfonyl chloride(Cat. No.:CAS No. 1522856-28-5)

(4-Propylphenyl)methanesulfonyl chloride

Cat. No.: B2702195
CAS No.: 1522856-28-5
M. Wt: 232.72
InChI Key: STCXNRPJJNSRRL-UHFFFAOYSA-N
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Description

(4-Propylphenyl)methanesulfonyl chloride is a specialized organic reagent belonging to the class of methanesulfonyl (mesyl) chlorides. As a sulfonyl chloride derivative, its primary research application is to act as an efficient activating agent and electrophile, introducing the (4-Propylphenyl)methanesulfonyl (mesylate) group into target molecules. In synthetic chemistry, reagents of this type are routinely used to convert alcohols into mesylate esters, which serve as excellent leaving groups in subsequent nucleophilic substitution or elimination reactions . The installed mesylate group is a versatile handle for further synthetic manipulation, facilitating the construction of more complex molecular architectures. The arylpropyl substituent on this particular methanesulfonyl chloride may impart unique steric or electronic properties, potentially making it valuable for solubility tuning or as a building block in materials science and pharmaceutical research for the synthesis of novel compounds and libraries. Researchers should note that methanesulfonyl chloride is highly reactive, especially with nucleophiles like water and alcohols, and is a corrosive, toxic lachrymator . This product is intended for use by qualified laboratory professionals and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO2S B2702195 (4-Propylphenyl)methanesulfonyl chloride CAS No. 1522856-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propylphenyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-2-3-9-4-6-10(7-5-9)8-14(11,12)13/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCXNRPJJNSRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Propylphenyl Methanesulfonyl Chloride

Established Pathways for Arylmethanesulfonyl Chloride Synthesis

Traditional methods for the synthesis of arylmethanesulfonyl chlorides, including (4-Propylphenyl)methanesulfonyl chloride, can be broadly categorized into three main approaches: radical chlorosulfonation, direct chlorination followed by oxidation, and pathways involving thioether intermediates.

Radical Chlorosulfonation Approaches to the Methanesulfonyl Moiety

Radical chlorosulfonation offers a direct route to the methanesulfonyl chloride group from an alkyl precursor. This approach is conceptually similar to the industrial synthesis of methanesulfonyl chloride from methane (B114726). The reaction of methane with sulfuryl chloride in a radical process, for instance, yields methanesulfonyl chloride and hydrogen chloride. mdpi.comresearchgate.net Another method involves the reaction of methane, sulfur dioxide gas, and chlorine gas under light irradiation. google.com

While specific examples for the direct radical chlorosulfonation of 4-propyltoluene to yield this compound are not extensively detailed in publicly available literature, the general principle involves the generation of a benzylic radical at the carbon adjacent to the aromatic ring, followed by reaction with a source of sulfur dioxide and chlorine.

Table 1: General Conditions for Radical Chlorosulfonation of Alkanes

AlkaneReagentsConditionsProductReference
MethaneSO₂Cl₂Radical InitiatorCH₃SO₂Cl mdpi.comresearchgate.net
MethaneSO₂, Cl₂Light Irradiation (200-600 nm)CH₃SO₂Cl google.com

This table illustrates the general conditions for the radical chlorosulfonation of methane, a reaction that provides a conceptual basis for the synthesis of arylmethanesulfonyl chlorides.

Direct Chlorination and Subsequent Oxidation Strategies

A more common and stepwise approach involves the initial chlorination of the benzylic position of 4-propyltoluene to form 4-propylbenzyl chloride. This intermediate can then be converted to the target sulfonyl chloride. The benzylic chlorination can be achieved using various reagents, including N-chlorosuccinimide (NCS) under visible light photocatalysis. chemicalbook.com

Once 4-propylbenzyl chloride is obtained, it can be transformed into a sulfur-containing intermediate, such as a thioacetate (B1230152) or a thiosulfate (B1220275) (Bunte salt), which is then subjected to oxidative chlorination.

Approaches via Thioethers and Subsequent Oxidative Chlorination

This versatile strategy involves the synthesis of a thioether, typically a 4-propylbenzyl thioether, which is subsequently converted to the sulfonyl chloride through oxidative chlorination. The synthesis of the thioether can be accomplished through various standard organic transformations.

The key step is the oxidative chlorination of the thioether. A range of oxidizing and chlorinating agents can be employed for this transformation. Reagents like 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) have been shown to be effective for the direct oxidative conversion of benzylic sulfides to the corresponding arenesulfonyl chlorides in good to excellent yields. nih.gov The reaction conditions are generally mild, making this a practical approach. nih.gov

Similarly, the oxidation of thiols and disulfides to sulfonyl chlorides is a well-established method. rsc.org For instance, 4-propylbenzyl thiol could be oxidized using various reagents to afford this compound. A common method involves the use of chlorine gas in the presence of water. However, due to the hazardous nature of chlorine gas, alternative reagents are often preferred in a laboratory setting. nih.gov

A widely applicable method for the synthesis of arylmethanesulfonyl chlorides is the oxidative chlorination of S-alkyl isothiourea salts, which are readily prepared from the corresponding alkyl halides (e.g., 4-propylbenzyl chloride) and thiourea. homkat.nl This method has been successfully applied to the synthesis of (4-nitrophenyl)methanesulfonyl chloride, demonstrating its utility for substituted phenylmethanesulfonyl chlorides. chemicalbook.com

Table 2: Oxidative Chlorination of Sulfur-Containing Precursors to Sulfonyl Chlorides

Starting MaterialReagentsConditionsProductYieldReference
Benzylic SulfideDCDMHAcetonitrile/Water, 5 °CArenesulfonyl chlorideGood to Excellent nih.gov
S-Alkyl Isothiourea Salttert-Butyl hypochloriteAcetonitrile/Water, 0-20 °C(4-Nitrophenyl)methanesulfonyl chloride88% chemicalbook.com

This interactive table summarizes conditions for the oxidative chlorination of various sulfur-containing compounds to their corresponding sulfonyl chlorides, highlighting the versatility of this approach.

Novel and Sustainable Synthetic Routes to this compound

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of sulfonyl chlorides.

Catalytic Methods for Enhanced Selectivity and Efficiency

The development of catalytic methods for sulfonyl chloride synthesis is a significant area of research. While specific catalytic methods for this compound are not widely reported, the use of earth-abundant metal catalysts in related transformations is a promising field. homkat.nlrice.edursc.org These catalysts offer the potential for more sustainable processes compared to stoichiometric reagents.

Photocatalysis has emerged as a powerful tool in organic synthesis, and its application to the synthesis of sulfonyl chlorides is an active area of investigation. nih.govresearchgate.netresearchgate.net For instance, a heterogeneous potassium poly(heptazine imide) photocatalyst has been used to produce sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. nih.govresearchgate.net This method offers a sustainable alternative to traditional Sandmeyer-type reactions. nih.govresearchgate.net Another photocatalytic approach involves the three-component coupling of aryl radicals, SO₂ surrogates, and amines to synthesize arylsulfonamides, which can be conceptually extended to the synthesis of sulfonyl chlorides. rsc.org

Principles of Green Chemistry in Process Development for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including intermediates like this compound. mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov Key aspects include the use of safer solvents, minimizing waste, and improving energy efficiency.

For the synthesis of sulfonyl chlorides, green approaches focus on replacing hazardous reagents and developing cleaner reaction conditions. For example, the use of N-chlorosuccinimide (NCS) as a chlorinating agent is considered a safer alternative to chlorine gas. chemicalbook.com The development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids are also key areas of focus. mdpi.comresearchgate.net

The synthesis of sulfonyl chlorides from S-alkylisothiourea salts using N-chlorosuccinimide is a good example of a more environmentally friendly approach, as the byproduct, succinimide, can be recycled. homkat.nl Furthermore, photocatalytic methods, often conducted under mild conditions with low catalyst loadings, align well with the principles of green chemistry. rsc.orgnih.govresearchgate.net

Table 3: Green Chemistry Considerations in Sulfonyl Chloride Synthesis

Green Chemistry PrincipleApplication in Sulfonyl Chloride SynthesisExampleReference
Safer Solvents and Auxiliaries Use of water or recyclable solvents.Synthesis in aqueous media. mdpi.com
Design for Energy Efficiency Use of photocatalysis at ambient temperature.Visible-light mediated synthesis. nih.govresearchgate.net
Use of Renewable Feedstocks Not prominently reported for this specific compound.-
Reduce Derivatives One-pot synthesis to avoid intermediate isolation.Direct conversion of thiols to sulfonamides. rsc.org
Catalysis Replacement of stoichiometric reagents with catalysts.Use of earth-abundant metal catalysts. homkat.nlrice.edursc.org
Designing Safer Chemicals Use of less hazardous reagents.N-Chlorosuccinimide instead of chlorine gas. chemicalbook.com

This interactive table highlights the application of key green chemistry principles to the synthesis of sulfonyl chlorides, providing examples of more sustainable practices.

Optimization Strategies and Process Intensification

The industrial preparation of this compound necessitates a focus on optimizing reaction conditions and intensifying the process to maximize efficiency and safety. While specific documented research on the optimization for this exact molecule is not extensively available in public literature, general principles of sulfonyl chloride synthesis can be applied and extrapolated. Key areas of focus include reaction parameter optimization, the use of advanced reactor technologies, and the implementation of continuous manufacturing processes.

Reaction Parameter Optimization

The optimization of reaction parameters is a cornerstone of improving the synthesis of this compound. This involves a systematic study of how variables such as temperature, reaction time, stoichiometry of reactants, and catalyst choice affect the yield and purity of the final product.

For the chlorosulfonation of 4-propyltoluene, a likely precursor, controlling the reaction temperature is critical to prevent the formation of unwanted isomers and byproducts. A design of experiments (DoE) approach can be systematically employed to identify the optimal set of conditions.

Table 1: Illustrative Optimization of Reaction Parameters for a Generic Aryl Sulfonyl Chloride Synthesis

ParameterRange StudiedOptimal ConditionEffect on Yield/Purity
Temperature0 - 50 °C10 - 15 °CLower temperatures favor para-substitution and reduce byproduct formation.
Reactant Molar Ratio (Chlorosulfonic acid:Aryl precursor)1:1 - 5:13:1An excess of chlorosulfonic acid drives the reaction to completion but increases raw material cost and waste.
Reaction Time1 - 12 hours4 hoursSufficient time for reaction completion without significant product degradation.
Catalyst Loading0 - 5 mol%1 mol%A catalyst can improve reaction rates, but higher loading may lead to side reactions.

This table is illustrative and based on general principles of chlorosulfonation reactions.

Process Intensification through Continuous Flow Chemistry

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of synthesizing this compound, transitioning from traditional batch reactors to continuous flow systems represents a significant leap in process intensification.

Continuous flow reactors offer several advantages over batch processes for chlorosulfonation reactions, which are often highly exothermic. The high surface-area-to-volume ratio in microreactors allows for superior heat management, thus enhancing safety and preventing thermal runaways. This precise temperature control also leads to better selectivity and higher yields of the desired product.

Furthermore, continuous flow systems enable the safe handling of hazardous reagents like chlorosulfonic acid by minimizing the volume of reactive material at any given time. The integration of in-line purification and analysis tools can lead to a fully automated and highly efficient manufacturing process. Research in related sulfonyl chloride syntheses has demonstrated significant improvements in space-time yield when moving from batch to continuous flow processes.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Sulfonyl Chloride

ParameterBatch ProcessContinuous Flow Process
Reaction VolumeLarge (Liters to m³)Small (Microliters to Milliliters)
Heat TransferPoorExcellent
SafetyHigher risk of thermal runawayInherently safer
ScalabilityDifficultStraightforward
Space-Time YieldLowerSignificantly Higher
Product PurityVariableConsistently High

This table presents a generalized comparison and highlights the potential benefits of applying continuous flow technology to the synthesis of this compound.

Reactivity Profiles and Mechanistic Investigations of 4 Propylphenyl Methanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

The core reactivity of (4-Propylphenyl)methanesulfonyl chloride involves the attack of nucleophiles at the electron-deficient sulfur atom, leading to the displacement of the chloride ion. This process is the foundation for the synthesis of numerous derivatives, most notably sulfonamides and sulfonic esters. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. koreascience.kr

Formation of Sulfonamides and Sulfonic Esters

Sulfonyl chlorides are valuable precursors for the synthesis of sulfonamides and sulfonic esters, classes of compounds with significant applications, including in medicinal chemistry. nih.gov

Sulfonamides: The reaction of this compound with primary or secondary amines yields the corresponding N-substituted sulfonamides. This reaction, a variation of the Hinsberg test, typically requires a base to neutralize the hydrogen chloride (HCl) byproduct. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, followed by the departure of the chloride leaving group and deprotonation by the base.

Reaction with a primary amine (R-NH₂): (4-Pr-C₆H₄CH₂)SO₂Cl + R-NH₂ → (4-Pr-C₆H₄CH₂)SO₂NH-R + HCl

Reaction with a secondary amine (R₂NH): (4-Pr-C₆H₄CH₂)SO₂Cl + R₂NH → (4-Pr-C₆H₄CH₂)SO₂NR₂ + HCl

Sulfonic Esters (Sulfonates): When this compound is treated with an alcohol in the presence of a non-nucleophilic base, such as pyridine, a sulfonic ester is formed. The alcohol acts as the nucleophile, and the base serves to neutralize the generated HCl. The conversion of an alcohol to a sulfonate ester is a critical transformation in organic synthesis, as it turns a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate).

Reaction with an alcohol (R-OH): (4-Pr-C₆H₄CH₂)SO₂Cl + R-OH → (4-Pr-C₆H₄CH₂)SO₂OR + HCl

Kinetic and Thermodynamic Parameters Governing Nucleophilic Attack

The rate of nucleophilic substitution at the sulfonyl group is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the sulfonyl chloride. For reactions of arenesulfonyl chlorides, Hammett plots show a positive ρ-value, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction by making the sulfur atom more electrophilic. rsc.org

The table below presents representative solvolysis data for phenylmethanesulfonyl chloride, the parent compound of the subject molecule, in various solvents. The rate constants illustrate the sensitivity of the reaction to the solvent environment.

Solventk (s⁻¹) at 45.0 °CSolvent Nucleophilicity (NT)Solvent Ionizing Power (YCl)
Methanol (MeOH)1.58 x 10⁻³0.17-1.10
Ethanol (EtOH)3.81 x 10⁻⁴0.37-2.52
80% EtOH / 20% H₂O1.43 x 10⁻³0.16-0.41
97% TFE / 3% H₂O1.25 x 10⁻⁴-2.842.84

Data adapted from studies on phenylmethanesulfonyl chloride. nih.gov

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), for SN2 reactions at sulfur are typically characterized by a moderately positive ΔH‡ and a significantly negative ΔS‡. The negative entropy of activation reflects the increased order in the transition state as two molecules (the sulfonyl chloride and the nucleophile) combine.

Electrophilic Reactivity of this compound in Organic Transformations

While the primary role of this compound is to act as an electrophile at the sulfur center, it can also be used in reactions where it serves as a precursor to a sulfonyl electrophile for carbon-sulfur bond formation. The most prominent example is the Friedel-Crafts sulfonylation reaction. wikipedia.org

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can react with an aromatic ring (arene) to form a diarylmethyl sulfone. lookchem.comthermofisher.com The Lewis acid coordinates to the chlorine atom, enhancing its leaving group ability and generating a highly electrophilic sulfonyl cation species, (4-Pr-C₆H₄CH₂)SO₂⁺, or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring, leading to electrophilic aromatic substitution.

Friedel-Crafts Reaction: (4-Pr-C₆H₄CH₂)SO₂Cl + Ar-H + AlCl₃ → (4-Pr-C₆H₄CH₂)SO₂-Ar + HCl + AlCl₃

This reaction is a powerful method for forming C-S bonds and synthesizing sulfones, which are structurally important motifs in various chemical fields. However, attempts to cyclize phenylmethanesulfonyl chloride via an intramolecular Friedel-Crafts reaction have been reported as unsuccessful, suggesting limitations for certain structural arrangements. lookchem.com

Rearrangement Pathways and Fragmentations Involving the Sulfonyl Chloride Group

Under specific conditions, particularly in the presence of a base, aralkylsulfonyl chlorides possessing α-hydrogens, such as this compound, can undergo elimination reactions to form highly reactive intermediates known as sulfenes. acs.org

The base abstracts a proton from the carbon adjacent to the sulfonyl group (the α-carbon), followed by the elimination of the chloride ion. This E1cb-like mechanism generates the sulfene (B1252967), (4-Pr-C₆H₄CH)=SO₂. Sulfenes are highly electrophilic and will rapidly react with any available nucleophiles in the reaction mixture, such as alcohols or amines. cdnsciencepub.comcdnsciencepub.com The reaction of phenylmethanesulfonyl chloride with triethylamine, for instance, is well-documented to proceed through a sulfene intermediate, leading to products like stilbene (B7821643) and diphenylethylene sulfone. cdnsciencepub.comsigmaaldrich.com

In the context of mass spectrometry, the fragmentation of sulfonyl chlorides and their derivatives often involves the loss of the sulfonyl group or rearrangements. For related aromatic sulfonamides, a characteristic fragmentation pathway is the loss of sulfur dioxide (SO₂), often preceded by a rearrangement. nih.govnist.gov For this compound, likely fragmentation pathways under electron impact would include:

Cleavage of the S-Cl bond to lose a chlorine radical (•Cl).

Loss of sulfur dioxide (SO₂) to form a benzyl (B1604629) chloride derivative radical cation.

Cleavage of the benzylic C-S bond, leading to the formation of a stable 4-propylbenzyl cation (m/z 133).

Transition State Analysis and Computational Studies of Reaction Mechanisms

Theoretical and computational studies have provided deep insights into the mechanisms of nucleophilic substitution at sulfonyl sulfur. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, Density Functional Theory (DFT) calculations have shown that the reaction proceeds synchronously via an SN2 mechanism. nih.gov

The reaction passes through a single transition state with a trigonal bipyramidal geometry around the central sulfur atom. koreascience.kr In this transition state, the incoming nucleophile and the departing leaving group (chloride) occupy the two axial positions, while the two oxygen atoms and the carbon atom of the methylene (B1212753) bridge lie in the equatorial plane.

For the reaction of this compound with a nucleophile (Nu⁻), the transition state can be depicted as:

[ (4-Pr-C₆H₄CH₂)S(O)₂(Nu)(Cl) ]⁻

Computational studies on the hydrolysis of arenesulfonyl chlorides are consistent with an SN2 mechanism, where bond-making and bond-breaking occur concurrently in the transition state. rsc.org The kinetic solvent isotope effect (KSIE), which is the ratio of the reaction rate in H₂O to that in D₂O, is typically greater than 1.5 for the hydrolysis of sulfonyl chlorides. This value supports a mechanism where the solvent acts as a nucleophile and possibly as a general base catalyst, which is characteristic of a bimolecular process. koreascience.krnih.gov

ParameterSN2 at Sulfonyl SulfurDescription
MechanismConcerted SN2Single step, bimolecular process.
Transition State GeometryTrigonal BipyramidalNucleophile and leaving group are in axial positions.
Charge DevelopmentPartial negative charge on Nu and LG in TSConsistent with polar, concerted mechanism.
Key Isotope Effect (kH₂O/kD₂O)~1.5 - 2.0Indicates nucleophilic involvement of water in the transition state. koreascience.krnih.gov

Applications of 4 Propylphenyl Methanesulfonyl Chloride in Complex Molecule Synthesis

Role as a Key Building Block in the Construction of Advanced Organic Scaffolds

The (4-propylphenyl)methylsulfonyl group can be incorporated into more complex molecular frameworks, where it can influence the biological activity and physical properties of the resulting compounds. The sulfonyl chloride functional group is the primary site of reactivity, allowing for the construction of sulfonamides, which are a key feature in many pharmaceutical agents.

(4-Propylphenyl)methanesulfonyl chloride is a key reagent for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The reaction of the sulfonyl chloride with primary or secondary amines in the presence of a base is a fundamental method for the formation of the sulfonamide linkage. cbijournal.comnih.gov This reaction is crucial in medicinal chemistry for the preparation of compounds with antibacterial, antiviral, and other therapeutic properties. nih.gov

The sulfonamide group derived from this compound can be incorporated into various heterocyclic systems. These heterocyclic sulfonamides are of significant interest due to their prevalence in drug discovery. nih.govsigmaaldrich.cn The synthesis typically involves the reaction of this compound with an amino-substituted heterocycle. The general scheme for this reaction is presented below:

General Reaction Scheme:

Reactant 1 Reactant 2 Product Significance
This compoundAmino-substituted heterocycle (e.g., aminopyridine, aminothiazole)Heterocyclic sulfonamidePotential for novel therapeutic agents. nih.gov
This compoundDiamineBis-sulfonamideCan act as ligands or building blocks for larger structures.

The incorporation of the (4-propylphenyl)methyl group can modulate the lipophilicity and pharmacokinetic profile of the resulting heterocyclic sulfonamide, which is a critical aspect of drug design.

In the realm of peptide and peptidomimetic chemistry, sulfonyl chlorides, including this compound, can be utilized in several capacities. One of the primary roles is as a precursor for the introduction of a protecting group for amines. The resulting sulfonamide is stable under a wide range of reaction conditions, which is advantageous during multi-step peptide synthesis. youtube.comchem-station.comnih.gov

The protection of the N-terminus of an amino acid or peptide with the (4-propylphenyl)methylsulfonyl group can prevent its participation in subsequent coupling reactions. The general reaction for the protection of an amino acid is as follows:

General Protection Scheme:

While not a conventional coupling agent, the sulfonyl chloride could potentially be used to activate the carboxylic acid group of an amino acid, although this is a less common application. More established coupling reagents are generally preferred for their efficiency and lower risk of side reactions. bachem.comuni-kiel.deuniurb.it

Application Description Potential Advantage
Amine Protection The sulfonyl chloride reacts with the N-terminal amine of a peptide or amino acid to form a stable sulfonamide. chem-station.comThe resulting sulfonamide is robust and can withstand various reaction conditions used in peptide synthesis. orgsyn.org
Carboxylic Acid Activation (Hypothetical) The sulfonyl chloride could react with a carboxylic acid to form a mixed anhydride, which could then react with an amine to form a peptide bond.This is not a standard method and may be less efficient than dedicated peptide coupling reagents. bachem.com

The use of the (4-propylphenyl)methylsulfonyl group as a protecting group can influence the solubility and handling of the protected peptide intermediates.

Derivatization to Advanced Synthetic Reagents and Catalysts

This compound can be chemically modified to generate other valuable synthetic intermediates, such as sulfonyl azides and precursors to sulfonyl carbanions. These derivatives exhibit unique reactivity and are employed in a variety of specialized synthetic applications.

(4-Propylphenyl)methanesulfonyl azide (B81097) can be readily prepared from the corresponding sulfonyl chloride by reaction with sodium azide. tandfonline.comtandfonline.comresearchgate.net This nucleophilic substitution reaction is a common and efficient method for the synthesis of sulfonyl azides. ijsrst.com

General Synthesis of Sulfonyl Azide:

Sulfonyl azides are versatile reagents in organic synthesis, most notably for their use in diazo-transfer reactions. wikipedia.orgorganic-chemistry.org They can react with active methylene (B1212753) compounds to introduce a diazo group, which is a key functional group for various transformations, including the synthesis of carbenes and subsequent cyclopropanation reactions. Sulfonyl azides also participate in cycloaddition reactions and can be used in the synthesis of nitrogen-containing heterocycles. nih.govnih.govacs.org

Derivative Synthesis Method Key Applications
(4-Propylphenyl)methanesulfonyl azideReaction of this compound with sodium azide. tandfonline.comtandfonline.comDiazo-transfer reactions, synthesis of heterocycles, precursor to nitrenes. wikipedia.orgnih.gov

The reactivity of the resulting (4-propylphenyl)methanesulfonyl azide would be analogous to other well-studied sulfonyl azides.

While this compound itself does not directly form a carbanion, it is a precursor to the corresponding sulfone. This sulfone can then be deprotonated at the α-carbon to generate a sulfonyl-stabilized carbanion. acs.orglibretexts.org The electron-withdrawing nature of the sulfonyl group acidifies the adjacent C-H bonds, facilitating carbanion formation upon treatment with a strong base.

Formation of Sulfone and Subsequent Carbanion Generation:

(4-Propylphenyl)CH₂SO₂Cl + Nu⁻ → (4-Propylphenyl)CH₂SO₂-Nu + Cl⁻ (where Nu is a nucleophile, e.g., an organometallic reagent)

(4-Propylphenyl)CH₂SO₂-R' + Base → [(4-Propylphenyl)CH(⁻)SO₂-R']

These α-sulfonyl carbanions are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations, aldol-type reactions, and Michael additions. documentsdelivered.comrsc.org The sulfonyl group can later be removed or transformed, making this a powerful synthetic strategy.

Intermediate Generation Method Synthetic Utility
α-Sulfonyl carbanionDeprotonation of the corresponding sulfone (derived from the sulfonyl chloride) with a strong base.Nucleophilic addition to carbonyls, alkylation reactions, Michael additions. documentsdelivered.comresearchgate.net

The presence of the (4-propylphenyl) group may influence the stability and reactivity of the carbanion.

Stoichiometric and Catalytic Applications in Stereoselective and Chemoselective Transformations

Sulfonyl chlorides can be employed in a range of stereoselective and chemoselective reactions, where the sulfonyl group plays a key role in directing the outcome of the transformation. magtech.com.cn

In the context of stereoselective synthesis, sulfonyl chlorides can undergo addition reactions to alkenes and alkynes. For instance, the copper-catalyzed addition of sulfonyl chlorides to acetylenes can be controlled to produce either cis or trans β-chlorovinyl sulfones with high stereoselectivity. acs.orgthieme-connect.com The specific stereochemical outcome can often be influenced by the reaction conditions, such as the solvent and the presence of additives.

Chemoselective reactions of sulfonyl chlorides are also well-documented. For example, in molecules with multiple reactive sites, the sulfonyl chloride can react preferentially with one functional group over another. This is particularly relevant in the synthesis of complex molecules where selective functionalization is required. An example of a chemoselective process is the reaction with a molecule containing both an amino and a hydroxyl group, where the sulfonyl chloride will typically react preferentially with the more nucleophilic amine. nih.gov

Transformation Type Example Reaction Controlling Factors
Stereoselective Copper-catalyzed addition to alkynes. acs.orgthieme-connect.comSolvent polarity, additives, catalyst system.
Chemoselective Reaction with polyfunctional molecules (e.g., amino alcohols).Relative nucleophilicity of functional groups, reaction conditions. nih.gov
Regioselective Acid-promoted reaction with alkenes to form β-hydroxyl sulfones. thieme-connect.comNature of the alkene, presence of a protic source.

The application of this compound in these transformations would be expected to follow the general principles established for other sulfonyl chlorides, with the propylphenyl group potentially influencing solubility and electronic effects.

Incorporation into Precursors for Functional Materials and Polymers

This compound is a versatile reagent that holds potential for the synthesis of specialized precursors for a variety of functional materials and polymers. The reactivity of the methanesulfonyl chloride group allows for its attachment to various molecular scaffolds, thereby introducing the 4-propylphenyl moiety into monomers and polymer building blocks. This functional group can impart specific properties such as hydrophobicity, liquid crystallinity, or altered solubility to the resulting materials. While specific research detailing the use of this compound in these applications is not extensively documented in publicly available literature, its utility can be inferred from the well-established chemistry of analogous sulfonyl chlorides in materials science.

The primary role of this compound in this context is to act as a reactive intermediate to covalently bond the 4-propylphenylmethanesulfonyl group to a core molecule that possesses a suitable functional group, such as a hydroxyl or amino group. This reaction typically proceeds via a nucleophilic substitution, forming a stable sulfonate ester or sulfonamide linkage. The resulting molecule can then serve as a monomer in polymerization reactions or as a precursor for further chemical modification.

Synthesis of Functional Monomers

One of the key applications of this compound is in the creation of functional monomers. By reacting it with a molecule containing both a polymerizable group (like a vinyl, acrylate (B77674), or epoxide) and a nucleophilic group (like a hydroxyl or amine), a monomer bearing the 4-propylphenyl tail can be synthesized.

For instance, the reaction with a hydroxy-functionalized acrylate monomer would yield a novel monomer where the 4-propylphenyl group is tethered to the polymerizable backbone. The presence of the propylphenyl group can influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility in organic solvents, and its potential to self-assemble into ordered structures.

Illustrative Reaction Scheme: Synthesis of a Functional Acrylate Monomer

Precursors for Liquid Crystalline Polymers

The rigid phenyl ring and the flexible propyl chain of the 4-propylphenyl group are structural motifs commonly found in liquid crystalline molecules. By incorporating this group into a polymer backbone, it is possible to synthesize liquid crystalline polymers (LCPs). These materials exhibit properties between those of conventional liquids and solid crystals, making them valuable for applications in displays, sensors, and optical films.

This compound can be used to modify existing polymers with hydroxyl or amino side chains, or to synthesize monomers that are then polymerized to form LCPs. The 4-propylphenyl group would act as a mesogenic side group, which can align under specific conditions to induce liquid crystalline behavior.

Table 1: Potential Functional Monomers Derived from this compound

Precursor Molecule Functional Group Resulting Monomer Type Potential Polymer Application
4-Vinylbenzyl alcohol Hydroxyl Styrenic Specialty plastics, films
2-Hydroxyethyl methacrylate Hydroxyl Methacrylate Optical resins, coatings
Allylamine Amine Allylic Crosslinking agents, functional hydrogels

Building Blocks for Dendrimers and Hyperbranched Polymers

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique architecture leads to properties such as low viscosity, high solubility, and a high degree of functionality.

This compound can be used in the divergent or convergent synthesis of dendrimers. In a divergent approach, it could be reacted with a multifunctional core molecule in the first step. In a convergent approach, it could be used to functionalize the periphery of a pre-formed dendritic wedge. The 4-propylphenyl groups at the periphery of the dendrimer would modify its surface properties, making it more hydrophobic and influencing its interaction with other molecules and surfaces.

Table 2: Illustrative Research Findings on Related Sulfonyl Chlorides in Polymer Synthesis

Research Focus Sulfonyl Chloride Used Key Finding Resulting Material Property
Living Radical Polymerization Arylsulfonyl chlorides Act as efficient initiators for controlled polymerization. Polymers with well-defined molecular weights and architectures.
Solid-Phase Synthesis Polystyrene-based sulfonyl chloride resins Useful for the synthesis of combinatorial libraries. Functionalized small molecules and peptides.

Advanced Spectroscopic and Structural Elucidation Studies on 4 Propylphenyl Methanesulfonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For (4-Propylphenyl)methanesulfonyl chloride, ¹H and ¹³C NMR spectroscopy provide invaluable information regarding the connectivity of atoms, the electronic environment of the nuclei, and the conformational dynamics of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the p-substituted benzene (B151609) ring, the methylene (B1212753) protons of the methanesulfonyl chloride group, and the protons of the propyl substituent. The aromatic protons would likely appear as two distinct doublets in the range of δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The methylene protons adjacent to the sulfonyl chloride group are anticipated to be deshielded, appearing as a singlet around δ 4.5-5.0 ppm. The propyl group would give rise to a triplet for the terminal methyl group (around δ 0.9 ppm), a sextet for the central methylene group (around δ 1.6 ppm), and a triplet for the methylene group attached to the aromatic ring (around δ 2.6 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data, with distinct signals for each carbon atom in a unique electronic environment. The aromatic carbons would show four signals, with the ipso-carbons (to which the propyl and methanesulfonyl groups are attached) appearing at characteristic chemical shifts. The methylene carbon of the methanesulfonyl group would be found in the region of δ 60-70 ppm. The carbons of the propyl group would be observed in the aliphatic region of the spectrum.

Conformational and Electronic Structure Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of protons, helping to define the preferred conformation of the molecule, particularly the orientation of the methanesulfonyl chloride group relative to the aromatic ring. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the substituents, and thus provide a probe into the electron-donating or -withdrawing nature of the propyl and methanesulfonyl chloride groups.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic~7.4d2HProtons ortho to -CH₂SO₂Cl
Aromatic~7.2d2HProtons ortho to -CH₂CH₂CH₃
Methylene~4.8s2H-CH₂SO₂Cl
Methylene~2.6t2HAr-CH₂CH₂CH₃
Methylene~1.6sext2HAr-CH₂CH₂CH₃
Methyl~0.9t3HAr-CH₂CH₂CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic~145C-ipso (attached to propyl)
Aromatic~135C-ipso (attached to methylene)
Aromatic~130CH (ortho to propyl)
Aromatic~129CH (ortho to methylene)
Methylene~65-CH₂SO₂Cl
Methylene~38Ar-CH₂CH₂CH₃
Methylene~24Ar-CH₂CH₂CH₃
Methyl~14Ar-CH₂CH₂CH₃

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Investigations

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns.

Fragmentation Pathway Elucidation: In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. The fragmentation of this compound would likely proceed through several key pathways. A prominent fragmentation would be the loss of the sulfonyl chloride group (•SO₂Cl) or chlorine radical (•Cl) followed by sulfur dioxide (SO₂). Cleavage of the benzylic C-S bond would lead to the formation of a stable 4-propylbenzyl cation. Fragmentation of the propyl chain, particularly the loss of an ethyl radical to form a stable benzylic-type cation, is also a probable pathway.

Predicted Fragmentation Data for this compound:

m/z Proposed Fragment Fragmentation Pathway
232/234[C₁₀H₁₃ClO₂S]⁺Molecular Ion (with ³⁷Cl isotope peak)
133[C₁₀H₁₃]⁺Loss of •SO₂Cl
119[C₉H₁₁]⁺Loss of •CH₂SO₂Cl
105[C₈H₉]⁺Benzylic cleavage of propyl group
91[C₇H₇]⁺Tropylium ion

Isotopic Labeling Investigations: Isotopic labeling studies, for instance, using deuterium (B1214612) (²H) or carbon-13 (¹³C), could be employed to definitively establish the fragmentation mechanisms. By selectively labeling specific positions in the molecule, the movement and fate of these atoms during fragmentation can be tracked, providing unambiguous evidence for the proposed pathways. For example, deuterium labeling of the methylene group adjacent to the sulfonyl chloride would allow for clear identification of fragments containing this part of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are instrumental in identifying functional groups and providing a "fingerprint" for the compound.

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The sulfonyl chloride group (SO₂Cl) exhibits strong, characteristic asymmetric and symmetric stretching vibrations. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹, and a series of C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) gives rise to specific out-of-plane C-H bending vibrations. The propyl group will show characteristic aliphatic C-H stretching and bending vibrations.

Predicted Vibrational Frequencies for this compound:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Assignment
Aromatic C-H Stretch3100-30003100-3000=C-H stretching
Aliphatic C-H Stretch2960-28502960-2850-C-H stretching
Asymmetric SO₂ Stretch~1370~1370S=O stretching
Symmetric SO₂ Stretch~1175~1175S=O stretching
Aromatic C=C Stretch1600, 1500, 14501600, 1500, 1450C=C ring stretching
Para-substitution bend~830WeakC-H out-of-plane bending
S-Cl Stretch~600StrongS-Cl stretching

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other due to selection rules.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

Molecular Structure: This technique would confirm the connectivity of the atoms and reveal the precise geometry around the tetrahedral sulfur atom. The bond lengths of the S=O and S-Cl bonds are of particular interest as they provide insight into the electronic nature of the sulfonyl chloride group. The planarity of the benzene ring and the conformation of the propyl chain in the solid state would also be determined.

Supramolecular Structure: Beyond the individual molecule, X-ray crystallography elucidates the packing of molecules in the crystal lattice. This analysis would reveal any intermolecular interactions, such as C-H···O or C-H···Cl hydrogen bonds, or π-π stacking interactions between the aromatic rings, which govern the supramolecular architecture. Studies on other aromatic sulfonyl chlorides have revealed a variety of packing motifs influenced by such non-covalent interactions.

While a crystal structure for this compound is not currently available in public databases, predicted structural parameters based on related compounds can be tabulated.

Predicted Crystallographic Parameters for a Hypothetical Crystal of this compound:

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
S=O bond length~1.43 Å
S-Cl bond length~2.05 Å
S-C bond length~1.77 Å
C-S-Cl bond angle~100°
O-S-O bond angle~120°

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives and Stereochemical Analysis

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful tool for studying chiral molecules. While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a stereocenter in the propyl chain or by reacting the sulfonyl chloride with a chiral amine or alcohol.

Stereochemical Analysis of Chiral Derivatives: For a chiral derivative, CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the absolute configuration and conformation of the molecule. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the stereocenters can be unambiguously determined.

For instance, if a chiral derivative of this compound were synthesized, its CD spectrum would be dominated by electronic transitions involving the aromatic chromophore. The sign and intensity of the Cotton effects in the CD spectrum would be directly related to the spatial arrangement of the atoms around the stereocenter and its interaction with the electronic structure of the aromatic ring. This makes chiroptical spectroscopy an indispensable tool for the stereochemical elucidation of new chiral compounds derived from this compound.

Theoretical and Computational Chemistry Approaches to 4 Propylphenyl Methanesulfonyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Stability Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (4-Propylphenyl)methanesulfonyl chloride, DFT calculations can elucidate its fundamental electronic properties, which in turn govern its reactivity and stability.

Electronic Structure: DFT calculations can determine the molecular orbital energies, electron density distribution, and electrostatic potential of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability.

In related studies on arylsulfonyl chlorides, it has been shown that the presence of an aryl group significantly impacts the electronic structure. nih.gov The π-system of the aryl group can interact with the orbitals of the sulfonyl chloride moiety, a phenomenon described as excited-state hyperconjugation. nih.gov This interaction can lower the energy of the S-Cl σ* antibonding orbital, which is believed to be a key factor in the photochemical reactivity of these compounds. nih.gov For this compound, the propyl group, being an electron-donating group, would be expected to influence the electron density of the phenyl ring and, consequently, the electronic properties of the sulfonyl chloride group.

Reactivity Prediction: DFT calculations can provide various descriptors to predict the reactivity of this compound. The Fukui function, for instance, can identify the most electrophilic and nucleophilic sites in the molecule. The sulfur atom of the sulfonyl chloride group is generally considered the primary electrophilic center, susceptible to nucleophilic attack. The calculated atomic charges can further quantify the electrophilicity of the sulfur atom and other atoms in the molecule.

Stability Analysis: The stability of this compound can be assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational spectrum confirms that the calculated geometry corresponds to a stable minimum on the potential energy surface. The bond dissociation energies, particularly for the S-Cl bond, can also be computed to evaluate the molecule's thermal stability.

A hypothetical data table based on DFT calculations for a generic arylsulfonyl chloride is presented below to illustrate the type of information that can be obtained.

Calculated PropertyIllustrative ValueSignificance
HOMO Energy-7.2 eVElectron-donating ability
LUMO Energy-1.5 eVElectron-accepting ability
HOMO-LUMO Gap5.7 eVKinetic stability
Mulliken Charge on S+1.2 eElectrophilicity of the sulfur atom
S-Cl Bond Length2.05 ÅGround state geometry
S-Cl Bond Dissociation Energy65 kcal/molThermal stability

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT provides insights into the electronic structure of a static molecule, MD simulations allow for the exploration of its dynamic behavior over time.

Conformational Landscape Exploration: The presence of the propyl group and the methanesulfonyl chloride moiety introduces conformational flexibility to this compound. MD simulations can explore the different possible conformations of the molecule by simulating its movement at a given temperature. This allows for the identification of the most stable conformers and the energy barriers between them. Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional structure.

Intermolecular Interactions: MD simulations can also be used to study the interactions of this compound with other molecules, such as solvents or reactants. By simulating a system containing multiple molecules, one can observe how they interact and arrange themselves. This is particularly important for understanding reaction mechanisms in solution, where solvent molecules can play a significant role in stabilizing intermediates and transition states. The simulation can provide information on radial distribution functions, which describe the probability of finding a molecule at a certain distance from another, offering insights into the local molecular environment.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Organic Synthesis

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity in a specific chemical reaction. These models are valuable tools for predicting the reactivity of new compounds and for optimizing reaction conditions.

For the synthesis of compounds derived from this compound, such as sulfonamides, a QSRR model could be developed to predict the reaction yield or rate based on the properties of the reactants. The development of a QSRR model typically involves the following steps:

Data Set Collection: A dataset of reactions with known yields or rates is compiled. For instance, the reaction of various substituted phenylmethanesulfonyl chlorides with a specific amine.

Descriptor Calculation: A set of molecular descriptors is calculated for each reactant. These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges) or from the 2D/3D structure of the molecule (e.g., topological indices, steric parameters).

Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development.

A review of reactions involving sulfonyl chlorides suggests that molecular modeling and 3-D QSAR (a related technique) have been successfully used to discover potent biologically active compounds. magtech.com.cn Furthermore, recent studies have demonstrated the use of network analysis and machine learning to predict optimal reaction conditions, such as the choice of solvent, for various organic reactions. nih.gov

An illustrative QSRR equation for the reaction of substituted sulfonyl chlorides could take the form:

log(k) = c0 + c1σ + c2Es + c3*LUMO

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett parameter of the substituent on the phenyl ring.

Es is the Taft steric parameter.

LUMO is the energy of the lowest unoccupied molecular orbital.

c0, c1, c2, c3 are coefficients determined by the regression analysis.

Reaction Pathway Modeling and Energy Profile Analysis to Unravel Mechanistic Complexity

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools to model reaction pathways and analyze their energy profiles, offering insights that are often difficult to obtain experimentally.

For reactions involving this compound, such as its reaction with an amine to form a sulfonamide, reaction pathway modeling can be employed to elucidate the step-by-step mechanism. This typically involves:

Identification of Stationary Points: The geometries of the reactants, products, intermediates, and transition states along the proposed reaction pathway are optimized using methods like DFT.

Energy Calculations: The energies of all stationary points are calculated to construct a potential energy surface.

Transition State Verification: The transition states are confirmed by the presence of a single imaginary frequency in their vibrational spectra, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state connects the correct reactants and products (or intermediates).

The solvolysis of arenesulfonyl chlorides is generally believed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com However, for some related compounds like methanesulfonyl chloride, an elimination-addition mechanism has been proposed under certain conditions. wikipedia.org Computational modeling of the reaction of this compound with a nucleophile could help to distinguish between these possible pathways by comparing the activation energies for each.

A hypothetical energy profile for the reaction of this compound with an amine is depicted in the table below, illustrating the type of data that can be generated.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + Amine
Transition State 1+15.2Formation of the S-N bond and breaking of the S-Cl bond
Intermediate-5.8Tetrahedral intermediate
Transition State 2+2.1Proton transfer
Products-25.0Sulfonamide + HCl

This energy profile would indicate that the first step, the nucleophilic attack of the amine on the sulfur atom, is the rate-determining step of the reaction.

Emerging Research Frontiers and Future Directions for 4 Propylphenyl Methanesulfonyl Chloride

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of sulfonyl chlorides, including (4-Propylphenyl)methanesulfonyl chloride, often involves highly reactive and potentially hazardous reagents, making traditional batch processing challenging, especially on a larger scale. rsc.org Flow chemistry and automated synthesis platforms offer a paradigm shift, providing enhanced safety, efficiency, and scalability. mdpi.comresearchgate.net

Continuous flow processes for the synthesis of sulfonyl chlorides have demonstrated significant advantages over batch methods. researchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities. rsc.org For the synthesis of aryl sulfonyl chlorides, flow chemistry has been shown to improve the space-time yield considerably. mdpi.com For instance, an automated continuous manufacturing process for an aryl sulfonyl chloride demonstrated a near doubling of the space-time yield compared to an optimized batch process. mdpi.com This was achieved through the use of continuous stirred-tank reactors (CSTRs) and an automated control system that monitored and adjusted the process in real-time. mdpi.com

The integration of this compound synthesis into such automated platforms would enable on-demand production with minimal manual intervention. researchgate.net This is particularly advantageous for managing exothermic reactions, which are common in chlorosulfonation. rsc.org The small reactor volumes in flow systems dissipate heat more efficiently, mitigating the risk of thermal runaway. rsc.org Furthermore, automated platforms can facilitate high-throughput screening of reaction conditions to rapidly identify optimal parameters for the synthesis of this compound and its derivatives.

ParameterBatch ProcessingFlow Chemistry
Safety Higher risk of thermal runaway with exothermic reactions.Enhanced safety due to better heat and mass transfer. rsc.org
Efficiency Lower space-time yield.Significantly higher space-time yield. mdpi.com
Scalability Scaling up can be complex and introduce new safety concerns.More straightforward and safer to scale up by running the system for longer periods.
Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time. rsc.org
Automation More challenging to fully automate.Readily integrated with automated control systems for continuous production. mdpi.com

Exploration of Novel Catalytic Systems for Sulfonyl Chloride-Mediated Transformations

The sulfonyl chloride group is a versatile functional handle, and recent advancements in catalysis are unlocking new reaction pathways. rsc.org A particularly promising area is the use of photoredox catalysis to generate sulfonyl radicals from sulfonyl chlorides. rsc.orgcam.ac.ukresearchgate.net These highly reactive intermediates can participate in a wide range of transformations that are often difficult to achieve through traditional methods.

Visible-light-mediated photoredox catalysis offers a mild and efficient way to activate the S-Cl bond in compounds like this compound. rsc.org This can be achieved using various photocatalysts, such as iridium or ruthenium complexes, which, upon excitation with light, can induce a single-electron transfer to the sulfonyl chloride, leading to the formation of a sulfonyl radical. cam.ac.ukorganic-chemistry.org These radicals can then be used in a variety of carbon-sulfur bond-forming reactions. rsc.org

For example, the addition of sulfonyl radicals to alkenes and alkynes is a powerful method for the synthesis of complex sulfones. researchgate.net Novel catalytic systems are being developed to control the regioselectivity and stereoselectivity of these additions. The generation of a (4-propylphenyl)methanesulfonyl radical would open up avenues for its incorporation into a diverse array of organic molecules, potentially leading to new pharmaceutical intermediates and functional materials.

Applications in Supramolecular Chemistry and Directed Self-Assembly of Functional Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a bottom-up approach to creating complex and functional architectures. mdpi.com While the sulfonyl chloride group itself is highly reactive, its derivatives, particularly sulfonates and sulfonamides, can be excellent building blocks for supramolecular assembly.

Derivatives of this compound could be designed to act as amphiphilic molecules, which are essential components in many self-assembling systems. nih.govnih.govresearchgate.net An amphiphile possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. By reacting this compound with a hydrophilic species, such as a poly(ethylene glycol) chain, a molecule with a hydrophobic (4-propylphenyl) moiety and a hydrophilic tail could be created. In aqueous environments, these molecules could self-assemble into various nanostructures, such as micelles, vesicles, or nanofibers. nih.govnih.gov

The 4-propylphenyl group would provide the hydrophobic driving force for assembly, while the sulfonate or sulfonamide headgroup would interact with the aqueous environment. nih.gov The specific architecture of the resulting supramolecular assembly could be tuned by modifying the structure of the hydrophilic part and by controlling external conditions such as pH and temperature. These self-assembled structures have potential applications in drug delivery, sensing, and catalysis. rsc.org

Development of Advanced Functional Materials Utilizing Tailored this compound Derivatives

The development of new polymers and functional materials is a rapidly advancing field, and sulfonyl chlorides have emerged as valuable precursors in this area. cmu.eduquora.com Specifically, aryl and alkyl sulfonyl chlorides have been shown to be effective initiators for controlled/"living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edunih.gov

ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edu The use of an initiator like this compound would allow for the incorporation of the 4-propylphenyl group at the beginning of each polymer chain. This terminal functional group could then influence the bulk properties of the resulting polymer, such as its thermal stability, solubility, and self-assembly behavior.

For instance, polymers initiated with this compound could be designed to have specific liquid crystalline or self-organizing properties due to the presence of the aromatic propylphenyl moiety. Furthermore, multi-functional initiators containing multiple sulfonyl chloride groups can be used to synthesize star polymers and other complex architectures. cmu.eduresearchgate.netkaust.edu.sa The development of tailored derivatives of this compound could, therefore, lead to a new class of advanced functional materials with applications in electronics, coatings, and biomedical devices. mdpi.com

Polymerization ParameterInfluence of this compound as Initiator
Polymer Architecture Can initiate the formation of linear, star, and other complex polymer architectures. cmu.edu
Molecular Weight Control Enables controlled/"living" polymerization for well-defined molecular weights. cmu.edu
Polymer Properties The terminal 4-propylphenyl group can influence thermal, mechanical, and self-assembly properties.
Functionality Allows for the introduction of a specific functional group at the polymer chain end.

Q & A

Q. What are the critical safety protocols for handling (4-Propylphenyl)methanesulfonyl chloride in laboratory settings?

this compound is highly corrosive, toxic via inhalation (H330), and causes severe skin/eye damage (H314, H318) . Key precautions include:

  • Engineering controls : Use fume hoods or local exhaust ventilation to prevent vapor inhalation .
  • PPE : Wear nitrile gloves (JIS T 8116), chemical-resistant lab coats, and safety goggles (JIS T 8147) .
  • Emergency response : For skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing .
  • Storage : Keep in sealed, corrosion-resistant containers away from oxidizers and moisture .

Q. What solvents and reaction conditions are optimal for dissolving this compound?

The compound is soluble in polar aprotic solvents (e.g., dichloromethane, THF) and alcohols (e.g., methanol) at room temperature . For reactions requiring anhydrous conditions, pre-dry solvents over molecular sieves and use inert atmospheres (N₂/Ar) to prevent hydrolysis, which releases toxic HCl gas .

Q. How is this compound synthesized, and what are common impurities?

While specific protocols for the propyl derivative are scarce, analogous routes for methyl derivatives involve:

Sulfonation of 4-propylbenzylamine with sulfur trioxide.

Reaction with HCl to yield the sulfonyl chloride .
Common impurities include unreacted starting materials, sulfonic acids (from incomplete chlorination), and hydrolyzed byproducts. Purification via recrystallization (e.g., hexane/ethyl acetate) or column chromatography is recommended .

Advanced Research Questions

Q. How can researchers mitigate conflicting data on reaction yields involving this compound?

Discrepancies in yields may arise from:

  • Moisture exposure : Even trace water hydrolyzes the compound, reducing reactivity. Use Karl Fischer titration to verify solvent dryness .
  • Catalyst variability : Screen Lewis acids (e.g., AlCl₃, ZnCl₂) to optimize electrophilic substitution reactions.
  • Analytical validation : Employ LC-MS or ¹H NMR to quantify byproducts and adjust stoichiometry .

Q. What decomposition pathways occur under thermal stress, and how do they impact synthetic applications?

Thermogravimetric analysis (TGA) of related sulfonyl chlorides shows decomposition >150°C, releasing SOₓ, HCl, and CO₂ . To minimize degradation:

  • Temperature control : Conduct reactions below 100°C.
  • Real-time monitoring : Use FTIR to detect SO₂ (ν~1350 cm⁻¹) as a decomposition marker .

Q. What strategies improve regioselectivity in sulfonylation reactions using this compound?

Regioselectivity in aromatic sulfonylation depends on:

  • Substrate electronic effects : Electron-rich arenes react faster. Use directing groups (e.g., -NH₂) to enhance para selectivity.
  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize transition states, favoring electrophilic attack .
  • Additives : Catalytic triflic acid accelerates sulfonylation of sterically hindered substrates .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify nucleophilic attack sites.
  • Simulate transition states for sulfonylation, aiding in predicting reaction barriers and regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.